molecular formula C15H23BO3 B13926660 4,4,5,5-Tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane CAS No. 177950-03-7

4,4,5,5-Tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane

Cat. No.: B13926660
CAS No.: 177950-03-7
M. Wt: 262.15 g/mol
InChI Key: XCHSHIAFJZVUSL-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane is an organoboron compound that features a dioxaborolane ring Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with a suitable phenoxypropyl precursor. Common reagents include boron tribromide or boron trichloride, and the reaction is often carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron center to a borohydride.

    Substitution: The phenoxypropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a boronic acid, while substitution could introduce a new functional group in place of the phenoxypropyl group.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane depends on its specific application. In organic synthesis, it acts as a boron source for forming carbon-carbon bonds. In biological applications, it may interact with specific molecular targets, such as enzymes or receptors, through its boron center.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but lacks the phenoxypropyl group.

    4,4,5,5-Tetramethyl-2-(3-methoxypropyl)-1,3,2-dioxaborolane: Similar structure but with a methoxy group instead of a phenoxy group.

Uniqueness

4,4,5,5-Tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane is unique due to the presence of the phenoxypropyl group, which can impart different chemical and physical properties compared to other similar compounds. This uniqueness can be leveraged in specific applications where the phenoxypropyl group provides a distinct advantage.

Properties

CAS No.

177950-03-7

Molecular Formula

C15H23BO3

Molecular Weight

262.15 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(3-phenoxypropyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)11-8-12-17-13-9-6-5-7-10-13/h5-7,9-10H,8,11-12H2,1-4H3

InChI Key

XCHSHIAFJZVUSL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCOC2=CC=CC=C2

Origin of Product

United States

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